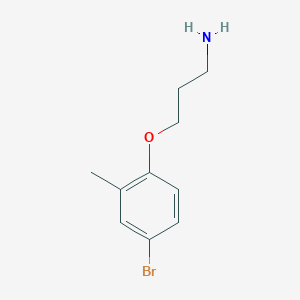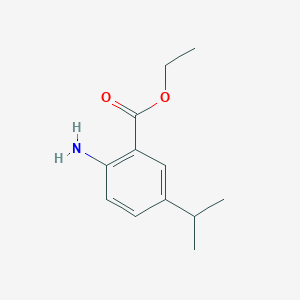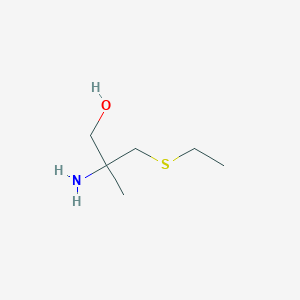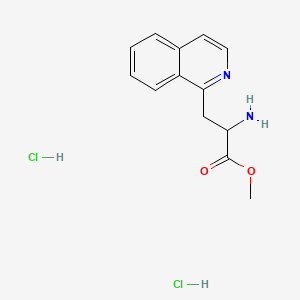![molecular formula C9H14O B15314522 {Dispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanol](/img/structure/B15314522.png)
{Dispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol is a unique organic compound characterized by its dispiro structure, which consists of two spiro-connected rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol typically involves the formation of the dispiro structure through a series of cyclization reactions. One common method involves the reaction of a suitable diol with a ketone under acidic conditions to form the spiro rings. The final step involves the reduction of the ketone to the corresponding alcohol using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of {Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the alcohol from the ketone.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
{Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of {Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the dispiro structure may interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[2.0.3{4}.1{3}]octane : Similar structure but lacks the hydroxyl group.
- Dispiro[2.0.3{4}.1{3}]octane : Similar structure but lacks the hydroxyl group.
Uniqueness
{Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
dispiro[2.0.34.13]octan-6-ylmethanol |
InChI |
InChI=1S/C9H14O/c10-5-7-3-9(4-7)6-8(9)1-2-8/h7,10H,1-6H2 |
Clé InChI |
IFKZMOUWEJGIMI-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC23CC(C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one](/img/structure/B15314443.png)




![tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate](/img/structure/B15314475.png)
![rac-tert-butyl (3aR,6aR)-2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15314478.png)
![(2E)-2-cyano-N-cyclopropyl-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B15314484.png)
![2-[Boc-(isobutyl)amino]ethanol](/img/structure/B15314487.png)





